4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Description
Properties
CAS No. |
1802489-66-2 |
|---|---|
Molecular Formula |
C7H8ClN5 |
Molecular Weight |
197.62 g/mol |
IUPAC Name |
4-chloro-1,3-dimethylpyrazolo[3,4-d]pyrimidin-6-amine |
InChI |
InChI=1S/C7H8ClN5/c1-3-4-5(8)10-7(9)11-6(4)13(2)12-3/h1-2H3,(H2,9,10,11) |
InChI Key |
HXTQAODNURZZDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=NC(=N2)N)Cl)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Pyrazole and Pyrimidine Precursors
The most widely adopted method involves constructing the pyrazole ring first, followed by pyrimidine annulation. For 1,3-dimethyl derivatives, 1-methyl-1H-pyrazole-4-carboxamide serves as a critical intermediate. Reaction with urea or thiourea under reflux conditions induces cyclization to form the pyrimidine ring. For example, heating 1-methyl-1H-pyrazole-4-carboxamide with urea at 180–200°C yields 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol, which is subsequently functionalized.
Sequential Halogenation and Functionalization
An alternative route starts with 2,6-dichloropyrimidine-4-carboxylic acid , as described in patent WO2016066673A1. Condensation with methylhydrazine introduces the pyrazole ring, while chlorination at position 4 is achieved using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). This method avoids costly palladium-catalyzed cross-couplings and minimizes waste.
| Reagent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| POCl₃/PCl₅ (3:1) | 110–120 | 6–8 | 85–90 | |
| POCl₃ alone | 100 | 12 | 65–70 |
The use of PCl₅ as a co-reagent enhances electrophilic substitution by generating PCl₄⁺ species, improving regioselectivity and yield. Post-chlorination, the product (4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine ) is purified via recrystallization from ethanol.
Methylation at Positions 1 and 3
Methylation is achieved through two approaches:
Direct Alkylation During Pyrazole Formation
Using methylhydrazine in the initial cyclocondensation step ensures methylation at position 1. For example, reaction of ethyl 2-cyano-3-ethoxyacrylate with methylhydrazine in ethanol yields 1-methyl-1H-pyrazole-4-carbonitrile, which is further hydrolyzed to the carboxamide.
Post-Cyclization Methylation
Position 3 methylation employs dimethyl sulfate or methyl iodide under basic conditions (e.g., K₂CO₃ in DMF). For instance, treating 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine with methyl iodide at 60°C for 6 hours introduces the second methyl group. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction efficiency.
Amination at Position 6
The 6-amino group is introduced via nucleophilic substitution of the 6-chloro intermediate. Two methods are prevalent:
Ammonolysis in Pressurized Reactors
Heating 4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine with aqueous ammonia (25–30% NH₃) at 120°C for 12 hours in a sealed vessel achieves 85–90% conversion. Excess ammonia ensures complete displacement while minimizing side reactions.
Catalytic Amination
Palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos enable amination at milder conditions (80°C, 6 hours). This method is advantageous for heat-sensitive intermediates but requires rigorous catalyst removal to meet pharmaceutical purity standards.
Purification and Characterization
Final purification involves column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) or recrystallization from ethyl acetate/hexane mixtures. Analytical validation includes:
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclocondensation | High regioselectivity, scalable | Requires high temperatures | 78–85 |
| Halogenation-Functionalization | Economical reagents, minimal waste | Multi-step process | 70–80 |
| Catalytic Amination | Mild conditions, fast | Catalyst cost and removal challenges | 82–88 |
Chemical Reactions Analysis
Nucleophilic Substitution at C4 Chloro Group
The 4-chloro substituent undergoes regioselective nucleophilic substitution reactions with amines, alcohols, and other nucleophiles. For example:
-
Reaction with methylamine :
In THF at room temperature, the chloro group is replaced by methylamine to form 4-methylamino derivatives. This reaction exhibits high regioselectivity for the pyrimidine ring’s C4 position over other reactive sites (e.g., chloromethyl groups) .
Yield : 71%
Mechanism : Base-assisted SNAr (nucleophilic aromatic substitution) facilitated by electron-withdrawing effects of the pyrimidine ring. -
Reaction with aniline :
Substitution with aromatic amines occurs under mild conditions (room temperature, no catalyst) to produce 4-arylamino derivatives .
Table 1: Substitution Reactions at C4
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methylamine | THF, rt, 2 eq. MeNH₂ | 4-Methylamino derivative | 71% | |
| Aniline | Stirring, rt | 4-Phenylamino derivative | 47% | |
| Hydrazine | Reflux, H₂O/EtOH | 4-Hydrazinyl derivative | 82% |
Functionalization of the C6 Amine Group
The primary amine at position 6 participates in condensation and cyclization reactions:
-
Hydrazone formation :
Reacting with aromatic aldehydes or ketones in glacial acetic acid yields hydrazone derivatives (e.g., 11a,b , 12a-c ) .
Key spectral data : -
Annulation reactions :
Treatment with triethyl orthoformate leads to fused heterocycles (e.g., 1,8-dihydro-2H-pyrazolo[3,4-d] triazolo[1,5-a]pyrimidin-4-ones) .
Regioselectivity and Steric Effects
-
The 1,3-dimethyl groups sterically hinder substitution at adjacent positions, directing reactivity to C4 and C6 .
-
Computational studies (e.g., DFT) suggest electron-deficient pyrimidine rings enhance electrophilicity at C4 .
Stability and Storage
The compound is light- and moisture-sensitive, requiring storage under inert atmosphere at 2–8°C .
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the potential of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives as inhibitors of the epidermal growth factor receptor (EGFR), which is a critical target in cancer therapy. For instance, derivatives synthesized from this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells. Notably, one derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR and demonstrated activity against mutant forms as well .
Synthesis of Bioactive Compounds
The compound serves as a versatile building block for synthesizing various bioactive molecules. Its structure allows for the introduction of different substituents that can enhance biological activity or modify pharmacokinetic properties. For example, derivatives have been synthesized that exhibit selective kinase inhibition and anti-proliferative activities, making them candidates for further development as therapeutic agents .
Case Study 1: Synthesis and Activity of Derivatives
A study focused on synthesizing new derivatives of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine explored their anti-proliferative effects against cancer cell lines. The synthesized compounds were evaluated for their ability to inhibit EGFR activity and showed significant promise as potential anticancer agents due to their selective action against cancer cells while sparing normal cells .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of various derivatives derived from 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine has provided insights into how modifications can influence biological activity. By systematically altering substituents at specific positions on the pyrazolo-pyrimidine scaffold, researchers identified key structural features that enhance potency against specific targets such as EGFR and other kinases involved in cancer progression .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Research | Inhibition of EGFR in cancer cell lines | IC50 values as low as 0.016 µM against wild-type EGFR |
| Synthesis of Derivatives | Production of bioactive compounds with potential therapeutic effects | Selective kinase inhibition observed |
| Structure Activity Relationship | Analysis of how structural changes affect biological activity | Identification of key features for enhanced potency |
Mechanism of Action
The mechanism of action of 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves inhibition of cyclin-dependent kinase 2 (CDK2). The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby blocking cell cycle progression and inducing apoptosis in cancer cells . Molecular docking studies have confirmed the essential hydrogen bonding interactions with key residues in the CDK2 active site .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key derivatives and analogs are compared below based on substituents, biological activity, and synthetic routes.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Impact on Activity: Chloro at C4: Critical for adenosine receptor binding. Removal or replacement (e.g., with hydrazinyl or methyl) reduces A2A/A1 affinity . Aromatic Substituents: Phenyl or benzonitrile groups at C4 (e.g., compound 8 in ) improve lipophilicity and blood-brain barrier penetration . Methyl Groups: 1,3-Dimethyl substitution enhances metabolic stability compared to bulkier groups (e.g., benzyl) .
Synthetic Flexibility :
- Suzuki coupling (e.g., , Scheme 2) allows versatile introduction of aryl/heteroaryl groups at C4 .
- Microwave-assisted synthesis () reduces reaction times for complex analogs .
Diverse Pharmacological Applications: Adenosine Antagonists: 1,3-Dimethyl derivatives (e.g., compound 11o in ) show nanomolar A2A/A1 antagonism for Parkinson’s therapy . Anticancer Agents: N-Phenyl derivatives () inhibit cancer cell proliferation via kinase modulation . Antimicrobials: Schiff base derivatives () exhibit broad-spectrum activity against bacterial/fungal strains .
Physicochemical and Pharmacokinetic Comparison
Table 2: Physicochemical Properties
- logP Trends : Methyl groups (e.g., 1,3-dimethyl) reduce lipophilicity compared to aromatic substituents (e.g., diphenyl).
- Solubility : Amine groups improve aqueous solubility, critical for oral bioavailability .
Biological Activity
4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS Number: 87412-89-3) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is with a molecular weight of 182.61 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine. In vitro assays demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit cytotoxic effects against several cancer cell lines. For instance, compounds with similar structures showed significant activity against lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (HT29) cell lines, with IC50 values ranging from 0.3 to 24 µM depending on the specific derivative tested .
Table 1: Cytotoxic Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 | 12.5 | |
| Compound B | MCF7 | 8.0 | |
| Compound C | HT29 | 15.0 | |
| 4-Chloro-1,3-dimethyl... | Varies | TBD | Current Study |
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Studies indicate that pyrazolo[3,4-d]pyrimidine derivatives demonstrate good antibacterial effects against various strains of bacteria. This property suggests potential applications in treating bacterial infections and developing new antibiotics .
The mechanism by which 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine exerts its biological effects may involve inhibition of key enzymes or receptors involved in tumor progression and microbial growth. For example, some derivatives have been shown to inhibit the activity of kinases associated with cancer cell proliferation and survival pathways .
Case Studies
A notable case study involved the synthesis and evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives for their anticancer activity. The study reported that specific modifications to the core structure significantly enhanced cytotoxicity against selected cancer cell lines while reducing toxicity to normal cells. This selective activity underscores the therapeutic potential of these compounds in oncology .
Q & A
Q. What are the common synthetic routes for 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine?
- Methodological Answer : The compound is typically synthesized via multi-step strategies involving cyclization and alkylation. Key approaches include:
- Cyclization with Hydrazine : Reacting 6-chloro-1-methyl derivatives with hydrazine under basic conditions to form the pyrazolo[3,4-d]pyrimidine core .
- Alkylation Optimization : Using NaH in DMF to achieve selective N1-alkylation, ensuring regioselectivity in substituent placement .
- Solvent Systems : PEG-400 has been employed as a solvent to improve reaction efficiency and reduce byproducts in pyrazolo-pyrimidine synthesis .
Q. How can spectroscopic methods characterize this compound?
- Methodological Answer : A combination of techniques is critical:
- NMR Spectroscopy : ¹H/¹³C-NMR confirms substituent positions (e.g., methyl groups at N1 and C3) and distinguishes between regioisomers .
- X-ray Crystallography : Resolves ambiguities in molecular geometry, such as bond angles and crystal packing .
- HRMS and IR : Validates molecular weight and functional groups (e.g., amine and chloro groups) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Use gloves, lab coats, and eye protection due to potential irritancy .
- Containment : Work in a fume hood to avoid inhalation of fine particulates.
- First Aid : Immediate decontamination of exposed skin/eyes with water, followed by medical consultation .
Advanced Research Questions
Q. How can regioselectivity challenges during alkylation be addressed?
- Methodological Answer : Regioselectivity in N1 vs. N2 alkylation is influenced by:
- Base Selection : Strong bases like NaH favor N1-alkylation by deprotonating the pyrazole nitrogen first .
- Reaction Solvent : Polar aprotic solvents (e.g., DMF) stabilize intermediates, improving selectivity .
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions during nucleophilic substitution .
Q. How can analogs be designed to target specific biological pathways (e.g., A2A adenosine receptor or CSF-1R)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents at C4 and N1 to enhance binding affinity. For example:
- A2A Antagonists : Introduce furan-2-yl groups at C4 to improve receptor antagonism and HDAC inhibition .
- CSF-1R Inhibitors : Incorporate iodine or bulky aryl groups at C3 to block kinase activity selectively .
- Biological Assays : Use kinase inhibition assays (IC₅₀ measurements) and cell proliferation studies (e.g., glioma cell lines) to validate target engagement .
Q. What challenges arise in analyzing fluorescence quenching in oligonucleotide derivatives?
- Methodological Answer :
- Quenching Mechanisms : Fluorescence of pyrazolo-pyrimidine nucleosides is quenched >95% in duplex DNA due to π-stacking interactions .
- Experimental Mitigation :
- Use single-stranded DNA controls to isolate quenching effects.
- Measure residual fluorescence with time-resolved techniques to assess base-pairing stability .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer : Discrepancies may stem from:
- Assay Variability : Differences in cell lines (e.g., mesenchymal vs. proneural glioma subtypes) or adenosine receptor isoforms .
- Compound Purity : Ensure >95% purity via HPLC (e.g., C18 column with TFA mobile phase) to exclude impurities affecting activity .
- Dose-Response Validation : Perform EC₅₀/IC₅₀ curves across multiple replicates to confirm potency trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
